

# assessing cooperativity of ternary complex formation with different ligands

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## Assessing Cooperativity of Ternary Complex Formation: A Comparative Guide to Biophysical Platforms

In the rapidly evolving field of Targeted Protein Degradation (TPD), the discovery of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues has shifted the pharmacological paradigm from occupancy-driven inhibition to event-driven degradation[1]. As a Senior Application Scientist, I frequently observe discovery programs stalling because they rely solely on binary target affinity (  $KD_{binary}$  ) to rank lead compounds. However, the true driver of degradation efficiency and selectivity is the formation of the ternary complex (E3 Ligase–PROTAC–Target Protein)[2].

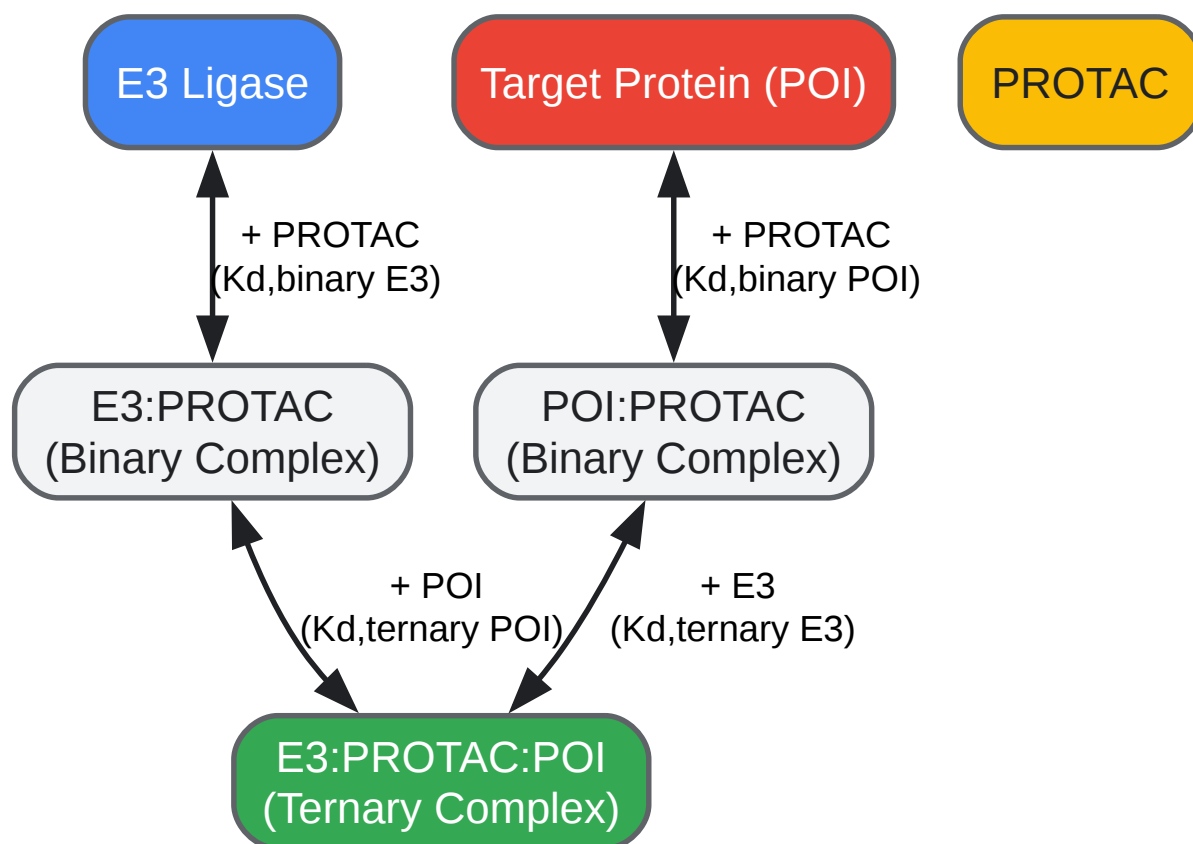
This guide objectively compares the biophysical platforms used to measure ternary complex cooperativity (  $\alpha$  ) and provides a self-validating methodology for kinetic profiling.

## The Mechanistic Importance of Cooperativity ( $\alpha$ )

Ternary complex cooperativity ( $\alpha$ ) quantifies how the binding of a PROTAC to one protein influences its affinity for the second protein. It is defined thermodynamically as the ratio of binary affinity to ternary affinity ( $\alpha = K_{D,binary} / K_{D,ternary}$ )[3].

- Positive Cooperativity ( $\alpha > 1$ ): The E3 ligase and the Target Protein (POI) form favorable de novo protein-protein interactions (PPIs), stabilizing the complex[2].
- Negative Cooperativity ( $\alpha < 1$ ): Steric clashes between the E3 and POI destabilize the complex, requiring higher PROTAC concentrations to drive formation[1].

Crucially, high positive cooperativity can compensate for weak binary affinity, and the residence time ( $t_{1/2}$ ) of the ternary complex dictates whether the E3 ligase has a sufficient temporal window to polyubiquitinate the target[3].



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Thermodynamic cycle of PROTAC-induced ternary complex formation.

## Platform Comparison: SPR vs. TR-FRET vs. ITC

Selecting the right analytical platform requires balancing throughput, sample consumption, and the depth of kinetic data required. While steady-state assays confirm complex formation, kinetic assays predict cellular efficacy.

Table 1: Comparison of Biophysical Methods for Ternary Complex Cooperativity

| Technology                             | Output Parameters                      | Throughput  | Limitations & Artifacts   | Best Use Case   |
|--|--|-------------|---|---|
| SPR (Surface Plasmon Resonance)        | KD, kon, koff, t1/2, $\alpha$          | Medium-High | Requires surface immobilization; mass transport limits.         | Lead optimization; predicting degradation rates via t1/2[3].    |
| TR-FRET / AlphaScreen                  | Relative steady-state affinity, EC50   | High (HTS)  | Susceptible to the "hook effect"; requires labeled proteins[1]. | Primary screening of large PROTAC libraries.                    |
| ITC (Isothermal Titration Calorimetry) | KD, $\Delta H$ , $\Delta S$ , $\alpha$ | Low         | High sample consumption; no kinetic rate resolution[3].         | Validating thermodynamic drivers of highly cooperative hits[2]. |

**Causality Insight:** Why prioritize SPR over TR-FRET during lead optimization? TR-FRET measures equilibrium states but is blind to the dynamic lifespan of the complex. Two PROTACs might exhibit identical steady-state ternary affinities in TR-FRET, but if one has a fast kon/fast koff and the other has a slow kon/slow koff, the latter will induce significantly more robust target degradation due to its extended residence time[3].

## Case Study: Decoding MZ1 Selectivity via Kinetic Profiling

To illustrate the power of kinetic resolution, we examine MZ1, a well-characterized PROTAC that links a VHL ligand to the pan-BET inhibitor JQ1. Despite JQ1 binding equally well to the

bromodomains of BRD2, BRD3, and BRD4, MZ1 selectively degrades BRD4 in cells[2].

By utilizing SPR to measure the dissociation kinetics of these complexes, researchers uncovered that a single amino acid difference between BRD4 and BRD3 dictates the stability of the ternary complex[3].

Table 2: Kinetic and Thermodynamic Parameters of MZ1 Ternary Complexes (Data adapted from Roy et al., 2019[3])

| Ternary Complex       | Binary KD(nM) | Ternary KD (nM) | Cooperativity ( $\alpha$ ) | Dissociative Half-Life ( $t_{1/2}$ ) |
|-----------------------|---------------|-----------------|----------------------------|--------------------------------------|
| VHL : MZ1 : BRD4(BD2) | 380           | 17              | 22 (Positive)              | 130 seconds                          |
| VHL : MZ1 : BRD3(BD2) | 380           | 110             | 3.5 (Weak)                 | 4 seconds                            |

The 30-fold difference in ternary complex half-life—driven by positive cooperativity rather than binary affinity—is the mechanistic cause of MZ1's selective degradation profile[3].

## Self-Validating Methodology: SPR-Based Cooperativity Assay

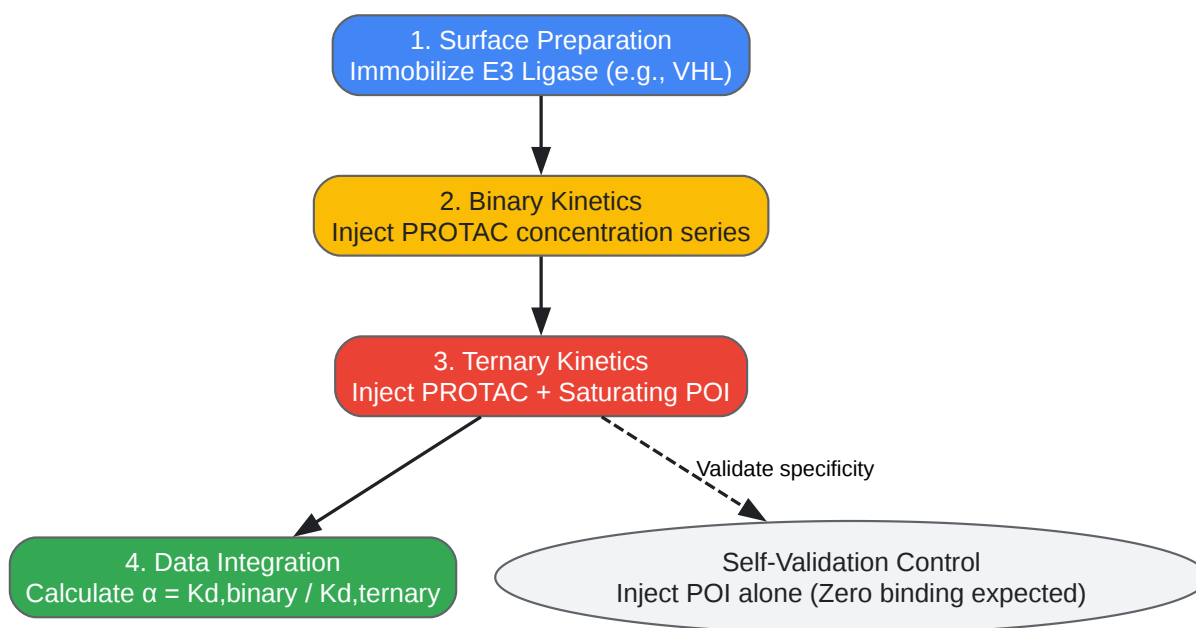
To accurately determine  $\alpha$  and  $t_{1/2}$ , the experimental design must isolate the ternary binding event from binary background noise. The following SPR protocol is engineered as a self-validating system to eliminate false positives caused by non-specific protein-protein interactions[3][4].

### Step-by-Step Protocol

- Surface Preparation (E3 Immobilization):
  - Immobilize the E3 ligase (e.g., VHL) onto a CM5 sensor chip via standard amine coupling.
  - Causality: Immobilizing the E3 ligase rather than the POI allows you to use a single sensor chip to screen multiple target proteins or isoforms, and prevents target-specific

conformational occlusion[3].

- Binary Kinetic Assay:
  - Inject a multi-cycle concentration series of the PROTAC alone over the VHL surface.
  - Fit the sensorgrams to a 1:1 Langmuir binding model to determine the binary affinity ( $KD_{binary}$ ).
- Ternary Kinetic Assay:
  - Pre-incubate the PROTAC concentration series with a near-saturating concentration of the POI (e.g., 20-fold molar excess over the PROTAC's  $KD$  for the POI).
  - Inject the PROTAC/POI mixtures over the VHL surface.
  - Causality: Saturating the PROTAC with the POI ensures that the species injected is the pre-formed PROTAC-POI binary complex. The resulting binding kinetics strictly represent the ternary interaction ( $KD_{ternary}$ )[3].
- Critical Self-Validation Control:
  - Inject the saturating concentration of the POI alone (without PROTAC) over the VHL surface.
  - Validation Logic: This injection must yield a zero-response sensorgram. If binding is observed, the POI possesses intrinsic affinity for the E3 ligase, which invalidates the  $\alpha$  calculation. This control proves the ternary signal is strictly PROTAC-dependent[3][4].



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SPR workflow for determining ternary complex cooperativity and kinetics.

## References

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Source: MDPI URL:[[Link](#)]

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